

The Role of Tin-120 in Nuclear Physics: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tin-120*

Cat. No.: B083160

[Get Quote](#)

An In-depth Examination of a Doubly Magic Nucleus in Experimental and Theoretical Research

Introduction

Tin-120 (^{120}Sn) stands as a cornerstone in the landscape of nuclear physics research. Comprising 50 protons and 70 neutrons, its significance stems primarily from its "doubly magic" nature—the proton number, 50, is one of the established nuclear magic numbers, corresponding to a closed proton shell. This characteristic imparts exceptional stability and a spherical shape to the nucleus, making ^{120}Sn an ideal candidate for testing and refining fundamental nuclear models. With a high natural abundance of 32.58%, it is readily available for use as a target in a wide array of scattering and reaction experiments. This guide provides a technical overview of the pivotal role of ^{120}Sn , detailing its fundamental properties, its application in probing nuclear structure theories, and the experimental methodologies used in its study.

Fundamental Nuclear Properties of Tin-120

The intrinsic properties of the ^{120}Sn nucleus are well-documented and provide the baseline for its use in more complex studies. Its zero nuclear spin and positive parity (0^+) in the ground state simplify the analysis of nuclear reactions, as these properties constrain the possible angular momentum transfers. Key quantitative data for ^{120}Sn are summarized in the table below.

Property	Value	Unit
Proton Number (Z)	50	-
Neutron Number (N)	70	-
Mass Number (A)	120	-
Isotopic Mass	119.902202	u
Mass Excess	-91.09825	MeV
Binding Energy per Nucleon	8.504	MeV
Neutron Separation Energy (S _n)	9.1047	MeV
Proton Separation Energy (S _p)	10.688	MeV
Nuclear Spin and Parity (J ^π)	0 ⁺	-
Charge Radius	4.6519	fm
Natural Abundance	32.58	%
Thermal Neutron Capture Cross Section (¹¹⁹ Sn(n,γ) ¹²⁰ Sn)	0.14 ± 0.03	barn

Table 1: Summary of key nuclear data for the **Tin-120** isotope. Data compiled from various sources.

Role in Nuclear Structure and Reaction Models

The unique structure of ¹²⁰Sn makes it an invaluable tool for exploring several key areas of nuclear theory.

The Nuclear Shell Model and "Magic" Nuclei

The nuclear shell model posits that nucleons (protons and neutrons) occupy discrete energy levels, or shells, within the nucleus, analogous to electron shells in atoms. Nuclei with completely filled proton or neutron shells—at magic numbers 2, 8, 20, 28, 50, 82, and 126—exhibit enhanced stability. With Z=50, tin isotopes provide a unique laboratory for studying

nuclear structure. ^{120}Sn , as a stable, abundant isotope, serves as a reference nucleus. Experiments involving the addition or removal of neutrons from ^{120}Sn , such as (d,p) or (d,t) reactions, allow for precise mapping of the neutron single-particle energies and occupancy of valence orbitals ($0g_{7/2}$, $1d_{5/2}$, $2s_{1/2}$, $1d_{3/2}$, and $0h_{11/2}$), providing stringent tests of large-scale shell model calculations.

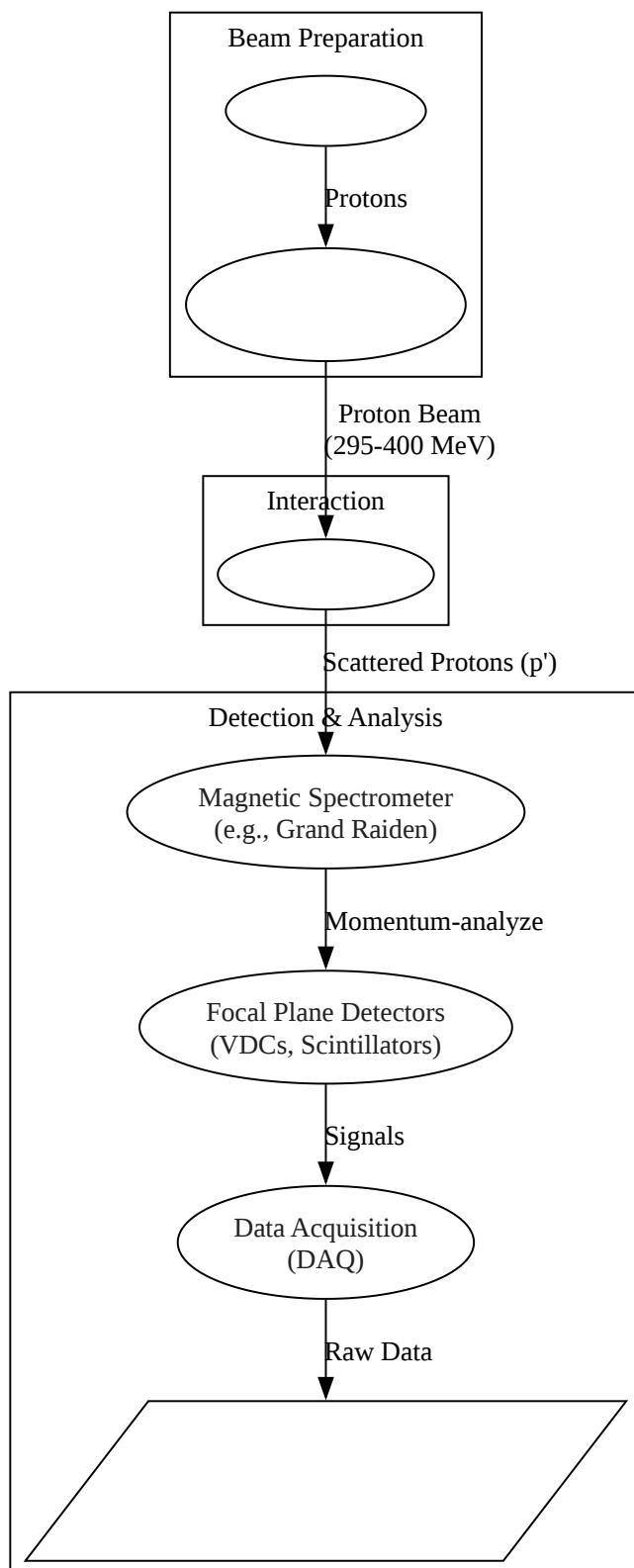
Collective Excitations and Giant Resonances

Despite its closed proton shell, the ^{120}Sn nucleus can undergo collective excitations where many nucleons move in a correlated manner. These high-frequency oscillations are known as giant resonances. ^{120}Sn is a benchmark nucleus for studying these phenomena:

- Giant Dipole Resonance (GDR): An oscillation of all protons against all neutrons. The properties of the GDR in ^{120}Sn at high excitation energies have been studied to understand nuclear behavior at finite temperatures.
- Isoscalar Giant Monopole Resonance (ISGMR): A "breathing" mode where the nucleus oscillates radially. Its energy is directly related to the incompressibility of nuclear matter, a fundamental parameter of the nuclear equation of state.
- Isoscalar Giant Quadrupole Resonance (ISGQR): A shape oscillation between prolate and oblate spheroids.

The study of these resonances in ^{120}Sn , often through inelastic scattering of protons, alpha particles, or electrons, provides critical data for constraining the parameters of nuclear matter.

Experimental Methodologies


A variety of experimental techniques are employed to probe the structure and dynamics of the ^{120}Sn nucleus. Below are protocols for three key types of experiments.

Proton Inelastic Scattering for Giant Resonance Studies

Inelastic proton scattering (p,p') is a primary tool for exciting and studying giant resonances. Experiments are often performed at facilities like the Research Center for Nuclear Physics (RCNP) in Osaka, Japan.

Experimental Protocol:

- Beam Production: A high-quality proton beam is accelerated to an intermediate energy (e.g., 295-392 MeV) using a cyclotron facility.
- Target: A self-supporting, isotopically enriched ^{120}Sn foil, typically with a thickness of 1-5 mg/cm², is placed in the beam path.
- Scattering and Detection: The proton beam impinges on the target. Scattered protons are momentum-analyzed by a high-resolution magnetic spectrometer, such as the Grand Raiden. The spectrometer is set at various angles, including very forward angles (approaching 0°) to preferentially excite the ISGMR.
- Focal Plane Detectors: A detector system at the spectrometer's focal plane, typically consisting of vertical drift chambers (for position and angle) and plastic scintillators (for timing and energy loss), measures the properties of the scattered protons.
- Data Analysis: By measuring the energy and angle of the scattered protons, the excitation energy spectrum of the ^{120}Sn nucleus is reconstructed using the missing mass method. Different giant resonances can be identified and their properties (energy, width, strength) extracted by analyzing the shape of the spectrum at different scattering angles.

[Click to download full resolution via product page](#)

Radiative Neutron Capture and the Oslo Method

The $^{119}\text{Sn}(n,\gamma)^{120}\text{Sn}$ reaction is crucial for understanding nucleosynthesis in stars. The Oslo method is a powerful technique to simultaneously extract the nuclear level density (NLD) and gamma-ray strength function (γSF) from the de-excitation of the compound nucleus.

Experimental Protocol:

- Reaction Initiation: A light-ion beam (e.g., protons or ^3He) from a cyclotron impinges on a target (e.g., ^{120}Sn or ^{124}Sn) to populate excited states in the desired nucleus via reactions like $(p,p'\gamma)$ or $(^3\text{He},\alpha\gamma)$.
- Particle-Gamma Coincidence Detection:
 - Particle Detectors: An array of silicon ΔE -E telescopes (like the SiRi array) detects the outgoing charged particles (e.g., protons, alphas) at specific angles. The kinetic energy of these projectiles determines the precise excitation energy (E_x) of the residual nucleus.
 - Gamma Detectors: A highly efficient gamma-ray spectrometer (like the OSCAR array of LaBr_3 detectors) surrounds the target to detect the subsequent gamma rays emitted as the nucleus de-excites.
- Data Matrix Construction: Coincidence events between a detected particle and one or more gamma rays are recorded. This allows the construction of a two-dimensional matrix of initial excitation energy vs. emitted gamma-ray energy (E_x vs E_y).
- Data Analysis (Oslo Method):
 - Unfolding: The raw gamma-ray spectra are "unfolded" to correct for the detector response (e.g., Compton scattering), yielding the true distribution of emitted gamma rays.
 - First-Generation Matrix: An iterative procedure separates the first gamma ray emitted in each cascade from subsequent ones.
 - Decomposition: Based on the Brink-Axel hypothesis, which assumes the decay probability is independent of the initial state's specific structure, the first-generation matrix is

factorized into two one-dimensional vectors: the Nuclear Level Density and the Gamma-ray Strength Function.

- Normalization: The resulting functions are normalized using known data, such as the density of discrete levels at low energy and the neutron resonance spacing at the neutron separation energy.

// Edges Proton -> Density; Proton -> Shell; Proton -> Collective; Proton -> Levels;

Neutron -> Shell; Neutron -> Levels; Neutron -> Density;

Electron -> Density;

Photon -> Collective; } . Fig 2: Probing the ^{120}Sn Nucleus

Neutron Scattering

Neutron scattering experiments are used to probe the nuclear potential and determine key parameters like strength functions and nuclear radii.

Experimental Protocol:

- Neutron Beam Production: A pulsed neutron source is used. For thermal energies, neutrons from a reactor are moderated. For higher energies, a spallation source can be used. The neutron energy is often determined using the time-of-flight (TOF) method.
- Target: A metallic, isotopically enriched ^{120}Sn sample, often in the form of a thick cylinder or block (e.g., 120-250 g), is used.
- Scattering and Detection: The collimated neutron beam strikes the target. Detectors (e.g., liquid organic scintillators) are placed at various angles (e.g., 45°, 90°, 135°) and at a significant distance from the target to measure the TOF of the scattered neutrons.
- Data Analysis:
 - The TOF spectra distinguish elastically scattered neutrons from inelastically scattered ones.

- The number of detected neutrons at each angle is used to calculate the differential scattering cross-section ($d\sigma/d\Omega$).
- By fitting the angular distributions with Legendre polynomials, parameters such as the total scattering cross-section and anisotropy coefficients are extracted. These are then used to determine nuclear model parameters like the s- and p-wave neutron strength functions and potential scattering radius.

Key Experimental Results and Data

Experiments on ^{120}Sn have yielded a wealth of data that are crucial for nuclear astrophysics, reactor physics, and fundamental theory.

Excited States and Transitions

The ^{120}Sn nucleus has a well-defined set of excited states. The first excited state is a 2^+ state at 1.171 MeV, indicative of a vibrational nucleus. Other prominent low-lying states have been identified and characterized.

Excitation Energy (MeV)	Spin and Parity (J^π)	Half-life
1.171	2^+	0.64 ps
2.161	(0^+)	-
2.195	4^+	1.1 ps
2.285	5^-	5.53 ns
2.466	(3^-)	0.23 ps

Table 2: A selection of low-lying excited states in ^{120}Sn . Data compiled from evaluated nuclear structure databases.

```
// Define levels { rank=same; E5 [label="2.285 MeV"]; L5 [label="      5-",  
fontcolor="#202124"]; } { rank=same; E4 [label="2.195 MeV"]; L4 [label="      4+",  
fontcolor="#202124"]; } { rank=same; E2 [label="1.171 MeV"]; L2 [label="      2+",  
fontcolor="#202124"]; } { rank=same; E0 [label="0.0 MeV"]; L0 [label="      0+",  
fontcolor="#202124"]; }
```

```
// Define invisible nodes for edge routing node [shape=point, width=0, height=0]; P5
[pos="1.2,2.285!"]; P4 [pos="1.2,2.195!"]; P2 [pos="1.2,1.171!"]; P0 [pos="1.2,0.0!"];

// Edges for gamma transitions P4 -> P2 [label=" γ", fontcolor="#EA4335"]; P2 -> P0 [label=" γ",
fontcolor="#EA4335"];

// Excitation Arrow edge [style=dashed, color="#4285F4", arrowhead=open]; Exc_start
[pos="0.2,0.5!", label=""]; Exc_end [pos="0.2,2.0!", label=""]; Exc_start -> Exc_end [label="Excitation\n(p,p'), (n,γ), etc.", fontcolor="#4285F4"]; } . Fig 3: Simplified 120Sn Excitation & γ-Decay
```

Astrophysical Implications

The nuclear level density and γ-ray strength function of ¹²⁰Sn, determined experimentally, are critical inputs for theoretical calculations of the Maxwellian-averaged cross-section (MACS) for the ¹¹⁹Sn(n,γ)¹²⁰Sn reaction. This reaction is part of the s-process (slow neutron capture process) of nucleosynthesis, which is responsible for producing about half of the elements heavier than iron in the universe. Experimental data from ¹²⁰Sn help to significantly reduce the uncertainties in reaction network calculations, leading to more accurate predictions of isotopic abundances in stars.

Applications

Beyond its role in fundamental research, ¹²⁰Sn has specific applications:

- Superconductivity Research: Tin is a classic superconductor, and isotopes like ¹²⁰Sn are used in research to study the isotope effect in superconductors, where the critical temperature depends on the isotopic mass.
- Nuclear Data Validation: Due to its well-characterized properties, reaction cross-sections involving ¹²⁰Sn are used as standard reference points for validating nuclear reaction codes like TALYS.

Conclusion

Tin-120 is a uniquely important nuclide that serves as a bridge between theoretical models and experimental reality in nuclear physics. Its doubly magic nature provides a stable, spherical

baseline for investigating the complexities of the nuclear shell model. Simultaneously, it acts as a robust medium for studying collective phenomena like giant resonances, which reveal bulk properties of nuclear matter. The detailed experimental protocols developed to study ^{120}Sn , from high-resolution spectrometry to particle-gamma coincidence techniques, have not only elucidated its own properties but have also advanced the capabilities of nuclear measurement. The data derived from ^{120}Sn continue to provide critical constraints for models of nuclear structure and are essential for astrophysical simulations that explain the origin of the elements. Its multifaceted role ensures that ^{120}Sn will remain a subject of intense study for the foreseeable future.

- To cite this document: BenchChem. [The Role of Tin-120 in Nuclear Physics: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083160#role-of-tin-120-in-nuclear-physics\]](https://www.benchchem.com/product/b083160#role-of-tin-120-in-nuclear-physics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com